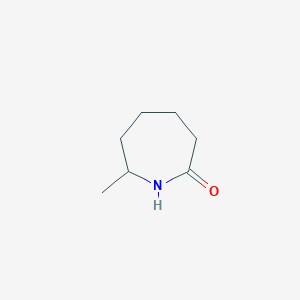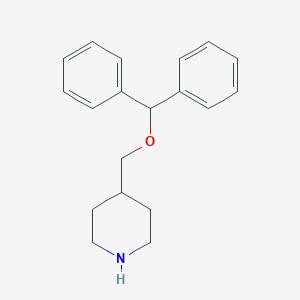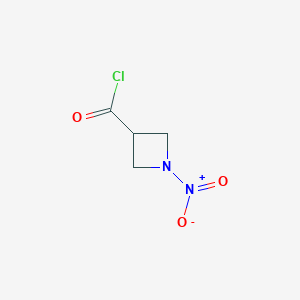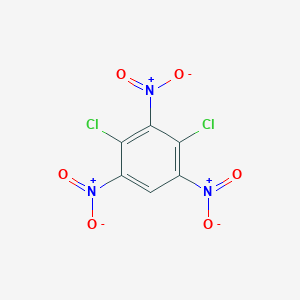![molecular formula C7H6N2OS2 B162502 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine CAS No. 133904-14-0](/img/structure/B162502.png)
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine, also known as sulfoxide compound, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential biological activities. This compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components.
Efectos Bioquímicos Y Fisiológicos
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory and oxidative stress-related diseases. Additionally, 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine in lab experiments is its potential biological activities, which may provide insights into the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine. One direction is to explore its potential use in the treatment of Alzheimer's disease, as studies have shown that the compound has the ability to inhibit the formation of amyloid beta plaques, which are associated with the development of the disease. Another direction is to investigate the use of the compound in combination with other drugs for the treatment of cancer, as studies have shown that it may enhance the efficacy of chemotherapy. Additionally, further research is needed to explore the mechanism of action of the compound and its potential use in the treatment of other diseases.
Conclusion
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential biological activities. The compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. While there are limitations to using this compound in lab experiments, its potential use in the treatment of various diseases makes it an important area of research. Further research is needed to explore its mechanism of action and potential use in the treatment of other diseases.
Métodos De Síntesis
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is synthesized through various methods, including the reaction of 2-mercaptothiazole with methylsulfonyl chloride in the presence of a base, or the reaction of 2-chloro-5-nitropyridine with methylsulfinylthiourea in the presence of a base and a reducing agent. The yield of the compound varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been studied extensively for its potential biological activities. It has been found to exhibit antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
133904-14-0 |
|---|---|
Nombre del producto |
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine |
Fórmula molecular |
C7H6N2OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 |
Clave InChI |
GRDKVKRPSCUXJS-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
SMILES canónico |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
Sinónimos |
Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



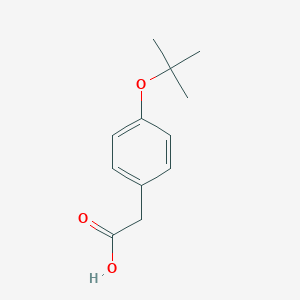
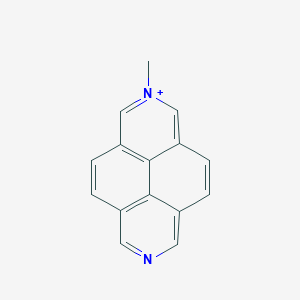
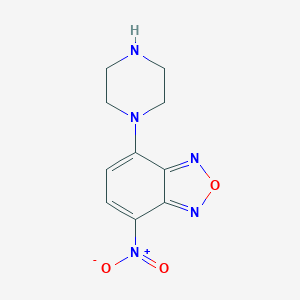
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
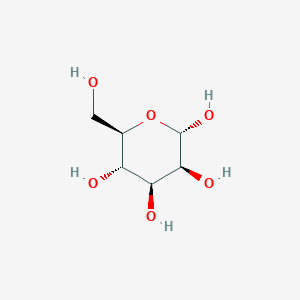
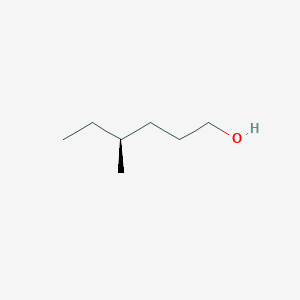
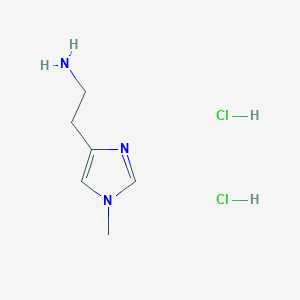
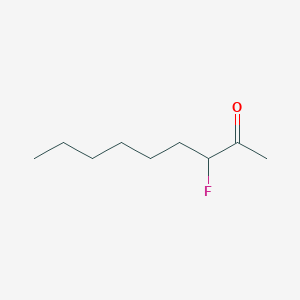
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
